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Compound of Interest

Compound Name: OMDM-5

Cat. No.: B12427712

For Researchers, Scientists, and Drug Development Professionals

Note on the Target Compound: Initial literature searches for "OMDM-5" did not yield a well-
characterized tool compound for studying the endocannabinoid system. The OMDM
designation is more commonly associated with endocannabinoid transport inhibitors (e.g.,
OMDM-1, OMDM-2) or the organic chemistry reaction Oxymercuration-Demercuration. To fulfill
the detailed requirements of this request, we are providing comprehensive application notes for
JZL195, a well-documented and potent dual inhibitor of the primary endocannabinoid-
degrading enzymes, Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase
(MAGL). This document will serve as a representative guide for utilizing such a tool compound.

Introduction

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating
a vast array of physiological processes, including pain, mood, appetite, and memory. The
primary endogenous ligands of this system are N-arachidonoylethanolamine (anandamide or
AEA) and 2-arachidonoylglycerol (2-AG). The signaling of these endocannabinoids is tightly
controlled by their synthesis on demand and rapid degradation by specific hydrolytic enzymes.
AEA is primarily metabolized by Fatty Acid Amide Hydrolase (FAAH), while 2-AG is mainly
degraded by Monoacylglycerol Lipase (MAGL).[1]

Pharmacological inhibition of these enzymes offers a therapeutic strategy to enhance
endocannabinoid tone in a site- and time-specific manner, potentially avoiding the side effects
associated with direct cannabinoid receptor agonists.[1] JZL195 is a potent, irreversible dual

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b12427712?utm_src=pdf-interest
https://www.benchchem.com/product/b12427712?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC2787168/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2787168/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12427712?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

inhibitor of both FAAH and MAGL. By simultaneously blocking the degradation of both AEA and
2-AG, JZL195 serves as an invaluable tool compound to investigate the synergistic or distinct
roles of these two key endocannabinoids in vitro and in vivo.[2][3]

Mechanism of Action

JZL195 is a carbamate-based inhibitor that covalently modifies the active site serine
nucleophile of both FAAH and MAGL, leading to their irreversible inactivation. This dual
inhibition results in a significant and sustained elevation of both AEA and 2-AG levels in the
brain and peripheral tissues.[1] The increased availability of these endocannabinoids leads to
enhanced activation of cannabinoid receptors, primarily CB1 and CB2, thereby amplifying
downstream signaling cascades. This mechanism allows researchers to study the combined
physiological effects of elevating the two major endocannabinoid signaling pathways

simultaneously.[2][3]
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JZL 195 inhibits FAAH and MAGL, elevating AEA and 2-AG levels.

Data Presentation
Table 1: In Vitro Inhibitory Potency of JZL195

This table summarizes the half-maximal inhibitory concentrations (ICso) of JZL195 against

target enzymes from various sources.

Target Enzyme  Species Assay Type ICs0 (NM) Reference
Recombinant
FAAH Mouse 2 [2][4]
(COS7 cells)
Brain Membrane
Mouse 13 [41[5]
(ABPP)
Brain Proteome
Rat ~10-100 [2][5]
(ABPP)
Brain Proteome
Human ~10-100 [2][5]
(ABPP)
Recombinant
MAGL Mouse 4 [2][4]
(COS7 cells)
Brain Membrane
Mouse 19 [41[5]
(ABPP)
Brain Proteome
Rat ~10-100 [2][5]
(ABPP)
Brain Proteome
Human ~10-100 [2][5]

(ABPP)

ABPP: Activity-Based Protein Profiling

Table 2: In Vivo Effects of JZL195 in Mice

This table outlines the typical doses and observed neurochemical and behavioral effects

following intraperitoneal (i.p.) administration of JZL195 in mice.
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Effect on Brain .
Dose (mglkg, . . . Behavioral
. Time Point Endocannabin Reference
i.p.) . Outcome

oid Levels

Dose-dependent  Analgesia,

3-20 4 hours 1 in AEA & 2-AG Hypomotility, [1]2]
(~10-fold) Catalepsy
Sustained 1 in

20 10 hours - [2]
AEA & 2-AG
THC-like

) responses in Full substitution

40 15 min [2][3]

drug for THC

discrimination

Reversal of
1.5-2.1 (EDso) 7 days post-CCl - mechanical & [6]

cold allodynia

CCI: Chronic Constriction Injury (neuropathic pain model)

Table 3: Selectivity Profile of JZL195

JZL195 demonstrates high selectivity for FAAH and MAGL. Off-target activity is minimal at
lower concentrations but can occur at higher doses.[1]
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Off-Target

Activity ICso Notes Reference
Enzyme

A minor 2-AG
hydrolase;

ABHD6 Inhibition >100 nM inhibited at [1]
higher
concentrations.

Neuropathy
target esterase;

NTE Minimal Inhibition ~ >5 pM only modest, [1]
incomplete

inhibition.

JZL195 does not
CB1/CB2

No direct binding  >20 uM act as a direct [2]
Receptors

receptor agonist.

) No activity
Acetylcholinester o _
No inhibition >100 pM observed at high  [1]
ase
concentrations.

Experimental Protocols
Protocol 1: In Vitro FAAH/MAGL Inhibition Assay
(Substrate Hydrolysis)

This protocol describes a method to determine the ICso of JZL195 using recombinant enzymes
or brain tissue homogenates.

Materials:
e JZL 195 stock solution (in DMSO)
e Recombinant human/mouse FAAH or MAGL, or brain membrane homogenate

e Assay Buffer (e.g., 10 mM Tris-HCI, 1 mM EDTA, pH 7.2)
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FAAH Substrate: AMC-arachidonoyl amide or [?H]JAnandamide

MAGL Substrate: 4-Nitrophenyl acetate (4-NPA) or [3H]2-AG

96-well microplate (black for fluorescent, clear for colorimetric)

Plate reader (fluorescence or absorbance)

Procedure:

e Prepare Reagents:

o Thaw enzymes on ice. Dilute to the desired concentration in cold Assay Buffer.

o Prepare serial dilutions of JZL195 in DMSO, then dilute into Assay Buffer to the desired
final concentrations. Ensure the final DMSO concentration is <1%.

o Prepare substrate solution in the appropriate solvent (e.g., ethanol for AMC-arachidonoyl
amide).

o Assay Setup (in triplicate):

o Inhibitor Wells: Add 170 pL of Assay Buffer, 10 uL of diluted enzyme, and 10 pL of JZL195
dilution to each well.

o 100% Activity Wells: Add 170 uL of Assay Buffer, 10 pL of diluted enzyme, and 10 pL of
vehicle (DMSO diluted in buffer).

o Background Wells: Add 180 pL of Assay Buffer and 10 pL of vehicle.

e Pre-incubation: Incubate the plate for 30 minutes at 37°C to allow the inhibitor to interact with
the enzyme.[1]

e Initiate Reaction: Add 10 pL of the substrate solution to all wells to start the reaction.
 Incubation: Cover the plate and incubate for 30 minutes at 37°C.

¢ Measurement:
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o For fluorescent substrates, read the plate with an excitation wavelength of 340-360 nm
and an emission wavelength of 450-465 nm.

o For colorimetric substrates (like 4-NPA), read the absorbance at 405 nm.

e Data Analysis:
o Subtract the average background reading from all other readings.

o Calculate the percentage of inhibition for each JZL195 concentration relative to the 100%
activity control.

o Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a
sigmoidal dose-response curve to determine the ICso value.

Protocol 2: In Vivo Administration and Behavioral
Assessment (Mouse Tetrad Test)

This protocol outlines the administration of JZL195 to mice and subsequent assessment of
CB1 receptor-mediated behaviors.

Materials:

e JZ1L195

e Vehicle solution (e.g., 3% Ethanol, 1% Tween-80 in 16 parts saline)[7]
» Male C57BL/6 mice

o Syringes and needles for intraperitoneal (i.p.) injection

e Equipment for behavioral tests: tail immersion bath (52°C), bar test apparatus, open field
arena, rectal thermometer.

Procedure:

e JZL195 Preparation: Prepare a suspension of JZL195 in the vehicle. Sonication may be
required to achieve a uniform suspension. Prepare fresh daily.
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» Animal Handling: Acclimatize mice to the housing and testing environment for at least 3-5
days before the experiment. Handle mice daily to reduce stress.

e Administration:
o Weigh each mouse to calculate the correct injection volume.

o Administer JZL195 (e.g., 3-40 mg/kg) or vehicle via i.p. injection at a volume of 10 mL/kg.
[11[2]

o Behavioral Testing (perform 1-4 hours post-injection):

o Antinociception (Tail Immersion Test): Measure the latency for the mouse to withdraw its
tail from a 52°C water bath. A cut-off time (e.g., 10 seconds) is used to prevent tissue
damage.

o Catalepsy (Bar Test): Place the mouse's forepaws on a horizontal bar (e.g., 0.5 cm
diameter, 5 cm high). Measure the time the mouse remains immobile, with a maximum
cut-off (e.g., 60 seconds).

o Hypomotility (Open Field Test): Place the mouse in the center of an open field arena and
record its locomotor activity (distance traveled, rearing) for a set period (e.g., 10-15
minutes).

o Hypothermia: Measure the core body temperature using a rectal probe.

o Data Analysis: Compare the results from JZL195-treated groups to the vehicle-treated
control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Protocol 3: Activity-Based Protein Profiling (ABPP) for
Target Engagement

ABPP is used to assess the covalent inhibition of serine hydrolases directly in complex
proteomes. This workflow shows how to confirm JZL195 target engagement in mouse brain
tissue.
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ABPP Workflow for JZL.195 Target Engagement

1. Tissue Homogenization
Mouse brain tissue is homogenized
in buffer to create proteome lysate.

y

2. Inhibitor Incubation
Lysate is incubated with JZL195
(or vehicle) for 30 min at 37°C.

:

3. Probe Labeling
Add fluorescent probe (e.g., FP-Rhodamine)
to label active serine hydrolases.

:

4. SDS-PAGE
Separate labeled proteins by
molecular weight.

:

5. Gel Scanning
Visualize fluorescently labeled bands.
FAAH (~60 kDa), MAGL (~35 kDa).

6. Analysis

Quantify band intensity. Reduced fluorescence
in JZL195 lane indicates inhibition.

Click to download full resolution via product page

Workflow for assessing JZL195 enzyme inhibition using ABPP.
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Procedure Outline:

e Proteome Preparation: Euthanize a mouse and rapidly dissect the brain. Homogenize the
tissue in a suitable buffer (e.g., PBS) and prepare a membrane fraction via
ultracentrifugation.

« Inhibitor Treatment: Incubate aliquots of the brain proteome with varying concentrations of
JZL195 (or vehicle control) for 30 minutes at 37°C.[1]

e Probe Labeling: Add a broad-spectrum serine hydrolase activity-based probe, such as FP-
Rhodamine (FP-Rh), to each sample and incubate for another 30 minutes at 37°C. The
probe will covalently bind to the active site of serine hydrolases that were not already
inhibited by JZL195.

o Sample Analysis: Quench the reaction by adding SDS-PAGE loading buffer. Separate the
proteins by SDS-PAGE.

» Visualization: Scan the gel using a fluorescence scanner. The bands corresponding to FAAH
and MAGL will show reduced intensity in the JZL195-treated samples in a concentration-
dependent manner, confirming target engagement.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols: JZL195 as a Tool
Compound for Studying Endocannabinoids]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12427712#omdm-5-as-a-tool-compound-for-
studying-endocannabinoids]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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